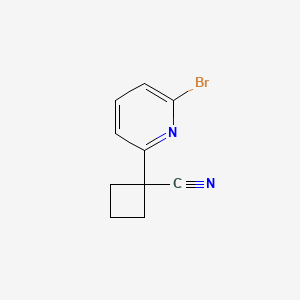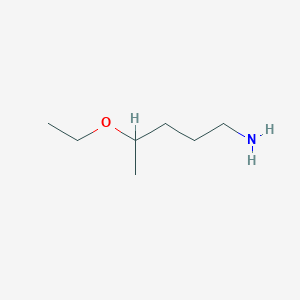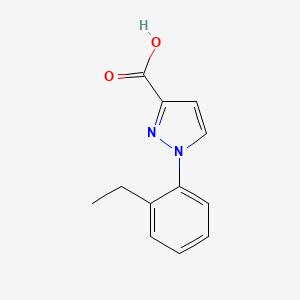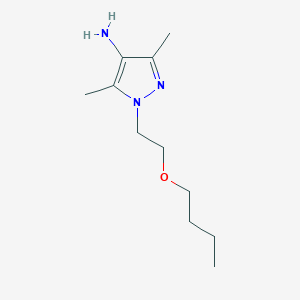
3-Ethoxy-4-methoxymandelic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring, along with a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with a suitable reagent to introduce the hydroxyacetic acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further use or sale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-ethoxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H14O5 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H14O5/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10,12H,3H2,1-2H3,(H,13,14) |
Clé InChI |
VKLBIOMPRNDRMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C(=O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)

![2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13534337.png)



![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)




![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)
